molecular formula C11H12NaO5+ B14682729 Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid CAS No. 39757-44-3

Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid

Cat. No.: B14682729
CAS No.: 39757-44-3
M. Wt: 247.20 g/mol
InChI Key: OAZVSKCECZAFKJ-UHFFFAOYSA-N
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Description

Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid is a chemical compound that belongs to the class of oxiranes, also known as epoxides. This compound features a three-membered cyclic ether (oxirane) ring, which is highly reactive due to ring strain. The presence of the 3,4-dimethoxyphenyl group adds aromatic characteristics, while the carboxylic acid group contributes to its acidic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxyacid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the oxirane ring . Another method involves the treatment of halohydrins with a base, which induces cyclization to form the epoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized for yield and purity, considering factors such as reaction temperature, solvent, and catalyst.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The aromatic and carboxylic acid groups can participate in various interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid is unique due to the combination of its oxirane ring, aromatic group, and carboxylic acid functionality.

Properties

CAS No.

39757-44-3

Molecular Formula

C11H12NaO5+

Molecular Weight

247.20 g/mol

IUPAC Name

sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid

InChI

InChI=1S/C11H12O5.Na/c1-14-7-4-3-6(5-8(7)15-2)9-10(16-9)11(12)13;/h3-5,9-10H,1-2H3,(H,12,13);/q;+1

InChI Key

OAZVSKCECZAFKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(O2)C(=O)O)OC.[Na+]

Origin of Product

United States

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